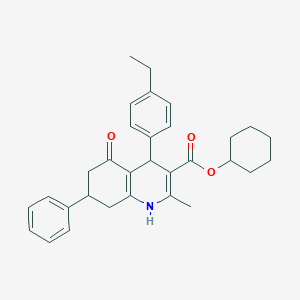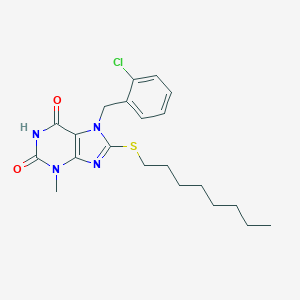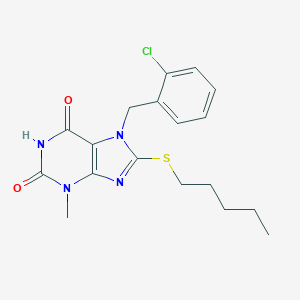
Oxazin-4-one
Vue d'ensemble
Description
Oxazin-4-one is a heterocyclic compound that contains a six-membered ring with one oxygen atom and one nitrogen atom This compound is part of the oxazine family, which is known for its diverse biological activities and significant medicinal importance
Mécanisme D'action
Target of Action
Oxazin-4-one, also known as 4H-benzo[d][1,3]this compound, is a heterocyclic compound with a six-membered oxazine ring fused with a benzene ring Benzoxazines, a class of compounds to which this compound belongs, have been reported to exhibit various pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . These activities suggest that this compound may interact with multiple targets, including enzymes, receptors, and cellular structures involved in these biological processes.
Mode of Action
It’s worth noting that benzoxazines, including this compound, are known to inhibit interleukin-1, a key mediator of inflammation This suggests that this compound may exert its anti-inflammatory effects by interacting with and inhibiting this cytokine
Biochemical Pathways
For instance, the anti-inflammatory activity of benzoxazines may involve the inhibition of pro-inflammatory pathways mediated by interleukin-1 . Similarly, the antifungal and antibacterial activities of benzoxazines suggest that they may interfere with the biochemical pathways essential for the growth and survival of fungi and bacteria .
Result of Action
Based on the reported pharmacological activities of benzoxazines, this compound may exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines . It may also inhibit the growth of fungi and bacteria, suggesting potential antimicrobial effects
Analyse Biochimique
Biochemical Properties
Oxazin-4-one is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to exhibit many useful pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Cellular Effects
This compound has been found to have several degrees of cell proliferation inhibition, particularly for compounds having a substituted aryl at C-2 of the molecules . It has shown significant antitumor activity in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to have substrate inhibitory activity towards the serine protease human leukocyte elastase .
Temporal Effects in Laboratory Settings
It has been synthesized via an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride and pimeloyl chloride .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxazin-4-one involves the condensation reaction of secondary amides with acyl chlorides. This reaction is typically catalyzed by iridium and conducted under mild conditions, resulting in good yields and broad substrate scope . Another method involves the cyclization of anthranilic acids with orthoesters in the presence of acetic acid, which can be performed under microwave conditions to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. For example, the iridium-catalyzed one-pot reaction mentioned earlier is suitable for large-scale production due to its simplicity and high yield . Additionally, the use of non-gaseous carbon monoxide sources in palladium-catalyzed carbonylation reactions has been explored to improve safety and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazin-4-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction of this compound can lead to the formation of dihydro-oxazin-4-one derivatives.
Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, leading to the formation of various substituted this compound derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Applications De Recherche Scientifique
Oxazin-4-one and its derivatives have a wide range of scientific research applications:
Chemistry: this compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Oxazin-4-one can be compared with other similar heterocyclic compounds, such as benzoxazinone and quinazolinone:
Benzoxazinone: Like this compound, benzoxazinone contains an oxazine ring fused with a benzene ring.
Quinazolinone: Quinazolinone is another heterocyclic compound with a similar structure to this compound.
The uniqueness of this compound lies in its versatile chemical reactivity and the wide range of biological activities exhibited by its derivatives. This makes this compound a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
oxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-4-1-2-7-5-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKNUIVDQMARCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594067 | |
| Record name | 4H-1,2-Oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73696-35-2 | |
| Record name | 4H-1,2-Oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(4-acetylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404550.png)



![Benzyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B404556.png)
![(E)-N-{4-[5-METHYL-3-(5-METHYLFURAN-2-YL)-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE](/img/structure/B404559.png)
![(E)-N-{4-[3-(5-METHYLFURAN-2-YL)-5-NITRO-1-BENZOFURAN-2-YL]BUTAN-2-YLIDENE}HYDROXYLAMINE](/img/structure/B404560.png)


